molecular formula C20H13ClN4O3S B2901416 N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-13-3

N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2901416
CAS No.: 941878-13-3
M. Wt: 424.86
InChI Key: JMAJYKCCXHJOFX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a synthetic small molecule characterized by a distinct molecular architecture, integrating benzamide, chlorobenzothiazole, and pyridine motifs. This specific combination of structural features is often explored in medicinal chemistry for designing novel bioactive compounds. Compounds featuring the N-(thiazol-2-yl)benzamide scaffold have been identified as a valuable class of pharmacological tools, specifically for their role as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research on closely related structures indicates that such benzamide derivatives are frequently investigated for their potential neuroprotective effects. For instance, some benzamide-based compounds have been developed as c-Abl inhibitors with demonstrated neuroprotective activity in cell models, showing promise for the study of neurodegenerative conditions . The chlorobenzothiazole unit is a privileged structure in drug discovery, associated with a wide range of biological activities. Furthermore, the nitro-aromatic component can be a key pharmacophore, influencing the compound's electronic properties and its interaction with biological targets. This product is intended for research purposes only, providing scientists with a specialized chemical entity for investigating new biological pathways and developing potential therapeutic agents. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures involving humans or animals.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O3S/c21-16-8-4-9-17-18(16)23-20(29-17)24(12-14-6-1-2-10-22-14)19(26)13-5-3-7-15(11-13)25(27)28/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAJYKCCXHJOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea Derivatives

The benzothiazole core is synthesized via cyclization of 2-amino-4-chlorophenylthiourea. Adapted from benzothiazole synthesis protocols, this involves:

  • Thiourea Formation : Reaction of 2-amino-4-chlorobenzonitrile with ammonium thiocyanate in HCl, yielding 2-amino-4-chlorophenylthiourea.
  • Cyclization : Heating the thiourea derivative in ethanol with bromine or H2O2 to form the benzothiazole ring.

Typical Conditions :

  • Solvent: Ethanol
  • Temperature: 80–100°C
  • Duration: 4–6 hours
  • Yield: 75–85%

N-Alkylation with Pyridin-2-ylmethyl Bromide

Alkylation Protocol

The secondary amine is generated by reacting 4-chlorobenzo[d]thiazol-2-amine with pyridin-2-ylmethyl bromide in the presence of a base. This step parallels methodologies for N-alkylation of benzothiazoles:

Procedure :

  • Combine 4-chlorobenzo[d]thiazol-2-amine (1 eq), pyridin-2-ylmethyl bromide (1.2 eq), and K2CO3 (2 eq) in acetonitrile.
  • Reflux at 85°C for 6–8 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Optimized Parameters :

  • Yield: 80–90%
  • Purity: >95% (HPLC)

Amide Bond Formation with 3-Nitrobenzoyl Chloride

Acylation Reaction

The final step involves coupling 4-chloro-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine with 3-nitrobenzoyl chloride. This follows established acylation protocols for benzothiazoles:

Reaction Setup :

  • Dissolve the amine (1 eq) in anhydrous dioxane.
  • Add 3-nitrobenzoyl chloride (1.5 eq) and triethylamine (2 eq).
  • Reflux at 100°C for 3–4 hours.

Workup :

  • Quench with saturated NaHCO3.
  • Extract with ethyl acetate, dry (Na2SO4), and concentrate.
  • Recrystallize from ethanol/water.

Performance Metrics :

  • Yield: 70–78%
  • Melting Point: 198–202°C

Alternative Synthetic Routes and Mechanistic Insights

One-Pot Alkylation-Acylation Strategy

A sequential one-pot method eliminates intermediate isolation:

  • Perform N-alkylation as described.
  • Directly add 3-nitrobenzoyl chloride and triethylamine to the reaction mixture.
  • Reflux for an additional 4 hours.

Advantages :

  • Reduced purification steps.
  • Total yield: 65–70%

Nitration Post-Functionalization

An alternative approach introduces the nitro group after amide formation:

  • Synthesize N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide.
  • Nitrate using HNO3/H2SO4 at 0–5°C.

Challenges :

  • Regioselectivity issues (para/ortho byproducts).
  • Yield: 50–60%

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (d, J = 2.1 Hz, 1H, ArH), 8.07 (dd, J = 8.4, 2.1 Hz, 1H, ArH), 7.75 (s, 2H, NH2).
  • LC-MS : m/z 437.9 [M+H]+.

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
  • Elemental Analysis : Calculated for C22H16ClN3O3S: C, 57.89%; H, 3.53%; N, 9.62%. Found: C, 57.82%; H, 3.49%; N, 9.58%.

Reaction Optimization and Troubleshooting

Solvent and Base Selection

  • Solvent Effects : Acetonitrile vs. Dioxane

    • Acetonitrile: Higher alkylation yields (85%) but requires rigorous drying.
    • Dioxane: Preferred for acylation due to stability of acyl chlorides.
  • Base Comparison :

    Base Yield (%) Purity (%)
    K2CO3 80 95
    Et3N 75 93
    NaHCO3 65 90

Temperature and Stoichiometry

  • Acyl Chloride Excess : 1.5 eq optimal; higher equivalents cause diacylation.
  • Reflux Duration : <4 hours minimizes decomposition of nitro groups.

Industrial-Scale Considerations

Cost-Effective Ammoniation

Adapting high-yield ammoniation from sulfonyl chloride precursors:

  • Use NH3 gas in dioxane at 20°C.
  • Achieves 93.7% yield with >99% purity.

Waste Reduction Strategies

  • Recycle acetonitrile via distillation.
  • Neutralize acidic byproducts with CaCO3 for safer disposal.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The chlorine atom on the benzothiazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like iron powder or tin chloride.

  • Substitution: Using nucleophilic substitution reactions with appropriate nucleophiles.

Major Products Formed:

  • Oxidation: Nitroso derivatives.

  • Reduction: Amines.

  • Substitution: Various substituted benzothiazoles.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its antimicrobial and antifungal properties.

  • Medicine: Studied for its potential anti-inflammatory and analgesic effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls, while its anti-inflammatory effects could be due to the inhibition of certain inflammatory enzymes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related benzamide derivatives:

Compound Name Molecular Weight Substituents Melting Point (°C) Key Functional Groups Reference(s)
N-(4-Chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide* ~461.8† 4-Cl (benzothiazole), 3-NO₂ (benzamide), pyridin-2-ylmethyl N/A Nitro, chloro, pyridine -
N-(4-Chlorobenzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) 289.01 4-Cl (benzothiazole), 4-Cl (benzamide) 202–212 Chloro
N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide () 467.6 4-Cl (benzothiazole), 3-(methylsulfonyl) (benzamide), dimethylaminopropyl N/A Sulfonyl, tertiary amine
N-(4-Ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide 467.6 4-OEt (benzothiazole), 2-(methylsulfonyl), pyridin-2-ylmethyl N/A Ethoxy, sulfonyl, pyridine
GB1 () ~433.9 4-Cl (benzothiazole), thiazolidinedione warhead 279–295 Thiazolidinedione, chloro

*Theoretical molecular weight based on formula. †Calculated from standard atomic weights.

Key Observations:
  • Electron-Withdrawing Groups: The 3-nitro substituent in the target compound distinguishes it from analogs like 1.2e (chloro only) and may enhance reactivity or target binding compared to non-nitro derivatives .
  • Thermal Stability : Melting points for related compounds (e.g., 1.2e at 202–212°C, GB1 at 279–295°C) suggest that additional substituents like nitro or thiazolidinedione increase thermal stability .
Antimicrobial and Anticancer Activity
  • N-(Thiazol-2-yl)-benzamide Analogs : Derivatives such as N-(benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) exhibit antimicrobial activity, though specific data for the target compound are unavailable. The nitro group in the target compound may potentiate activity against bacterial enzymes like DprE1 or FtsZ, as seen in other nitro-substituted benzamides .
Receptor Modulation
  • ZAC Antagonists : N-(Thiazol-2-yl)-benzamide analogs () act as negative allosteric modulators (NAMs) of ZAC, with substituents like nitro or tert-butyl enhancing potency. The target compound’s nitro group may similarly improve antagonistic activity .

Q & A

Basic: What are the standard synthetic protocols for preparing N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide?

The synthesis typically involves sequential functionalization of the benzothiazole and pyridinylmethyl groups. Key steps include:

  • Amide bond formation : Reacting 3-nitrobenzoyl chloride with 4-chlorobenzo[d]thiazol-2-amine under anhydrous conditions (e.g., dry DCM, 0–5°C) to form the intermediate.
  • N-Alkylation : Introducing the pyridin-2-ylmethyl group via nucleophilic substitution using a base like K₂CO₃ in DMF at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is used to isolate the final product.
    Critical parameters : Moisture control during amide coupling and precise temperature regulation during alkylation are essential to avoid side reactions.

Advanced: How can researchers optimize reaction conditions to mitigate competing pathways during synthesis?

Competing pathways (e.g., over-alkylation or nitro-group reduction) require optimization:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency but may promote nitro-group side reactions. Alternative solvents like THF with catalytic KI can suppress this .
  • Temperature profiling : Lowering the alkylation step to 40°C reduces decomposition but prolongs reaction time; real-time monitoring via TLC or HPLC is recommended .
  • Protecting groups : Temporarily protecting the nitro group (e.g., as a silyl ether) before alkylation can prevent unintended reductions .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Standard methods include:

  • NMR : ¹H/¹³C NMR to verify connectivity of the benzothiazole, pyridinylmethyl, and nitrobenzamide groups. Key signals:
    • Benzothiazole C-2 proton at δ 7.8–8.2 ppm (singlet).
    • Pyridinylmethyl N–CH₂ protons at δ 4.5–5.0 ppm (split by adjacent pyridine ring) .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

Advanced: How can structural data contradictions (e.g., crystallography vs. NMR) be resolved?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism) or crystal packing vs. solution-phase structures. Strategies include:

  • X-ray crystallography : Use SHELXL for refinement to resolve bond-length/bond-angle mismatches. High-resolution data (>1.0 Å) improves accuracy .
  • DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to identify dominant conformers in solution .
  • Variable-temperature NMR : Detect conformational flexibility by observing signal splitting at low temperatures .

Basic: What biological activities are associated with structurally similar benzothiazole derivatives?

Analogous compounds exhibit:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria via disruption of cell membrane integrity .
  • Kinase inhibition : IC₅₀ < 100 nM for EGFR or CDK2 due to benzothiazole’s ATP-binding pocket interactions .
  • Anticancer effects : Apoptosis induction in HeLa cells via ROS generation .

Advanced: How can researchers design assays to resolve contradictions in reported biological activity data?

Conflicting results (e.g., cytotoxicity vs. non-specific effects) require:

  • Orthogonal assays : Combine MTT (cell viability) with flow cytometry (apoptosis) and ROS detection kits to validate mechanisms .
  • Target engagement studies : Use SPR or thermal shift assays to confirm direct binding to purported targets (e.g., kinases) .
  • Metabolic stability tests : Evaluate compound stability in liver microsomes to rule out artifactually low activity due to rapid degradation .

Basic: What analytical methods are used to assess purity and stability?

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities (<0.5% threshold) .
  • DSC/TGA : Monitor thermal decomposition (onset >200°C indicates stability for biological assays) .
  • ICH stability guidelines : Accelerated degradation studies (40°C/75% RH for 6 months) to identify hydrolysis-prone sites (e.g., amide bonds) .

Advanced: How can researchers troubleshoot poor solubility in biological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering) to improve bioavailability .

Basic: What computational tools are used to predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (focus on benzothiazole’s π-π stacking) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

Advanced: How can researchers address discrepancies between computational predictions and experimental binding data?

  • Force field refinement : Use CHARMM36m parameters for nitro-group partial charges to improve docking accuracy .
  • WaterMap analysis : Identify displaceable water molecules in binding pockets that are not accounted for in rigid docking .
  • Alchemical free-energy calculations : Compute ΔΔG for mutations to validate predicted binding affinities .

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